molecular formula C26H25FN4O B10929396 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929396
M. Wt: 428.5 g/mol
InChI Key: QSMJNANLBAWFSC-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with cyclopropyl, ethyl, fluorophenyl, and phenylethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of various substituents through reactions such as alkylation, halogenation, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPROPYL-6-ETHYL-1-(4-CHLOROPHENYL)-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 3-CYCLOPROPYL-6-ETHYL-1-(4-METHOXYPHENYL)-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 3-CYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain targets and improve its metabolic stability compared to similar compounds.

Properties

Molecular Formula

C26H25FN4O

Molecular Weight

428.5 g/mol

IUPAC Name

3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H25FN4O/c1-3-20-15-22(26(32)28-16(2)17-7-5-4-6-8-17)23-24(18-9-10-18)30-31(25(23)29-20)21-13-11-19(27)12-14-21/h4-8,11-16,18H,3,9-10H2,1-2H3,(H,28,32)

InChI Key

QSMJNANLBAWFSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

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